2-Oxopropyl 2-aminobenzoate
Overview
Description
2-Oxopropyl 2-aminobenzoate, also known as 2-Propanone,1-[(2-aminobenzoyl)oxy]-, is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of an oxopropyl group attached to an aminobenzoate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxopropyl 2-aminobenzoate typically involves the esterification of 2-aminobenzoic acid with 2-oxopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. The final product is typically obtained in high purity through distillation or other purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Oxopropyl 2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives under specific conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminobenzoate moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted aminobenzoate derivatives.
Scientific Research Applications
2-Oxopropyl 2-aminobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Oxopropyl 2-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets vary based on the specific application and the biological system under study .
Comparison with Similar Compounds
- 2-Oxopropyl 2-aminobenzoate
- 2-Oxo-2-phenylethyl 2-aminobenzoate
- 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate
Comparison: this compound is unique due to its specific oxopropyl group, which imparts distinct chemical properties and reactivityFor instance, 2-Oxo-2-phenylethyl 2-aminobenzoate may exhibit different biological activity due to the presence of a phenyl group, while 3,3-Dimethyl-2-oxobutyl 2-aminobenzoate has altered steric properties due to the dimethyl substitution .
Properties
IUPAC Name |
2-oxopropyl 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHZMLKFWTOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-oxopropyl 2-aminobenzoate always successfully undergo the rearrangement to form the corresponding 2,3-dihydroquinazolin-4(1 H )-one derivative?
A1: No. The research paper [] demonstrates that the rearrangement reaction's success depends on the specific structure of the starting compound. While the reaction was initially reported with 2-oxo-2-phenylethyl 2-aminobenzoate, using this compound did not yield the expected dihydroquinazolinone product []. The study further explored various N-methyl and N-phenyl analogues of these starting materials and found that only specific combinations resulted in the desired cyclized product, and even then, in limited yields []. This structure-reactivity dependence highlights the importance of steric and electronic factors influencing the reaction pathway.
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